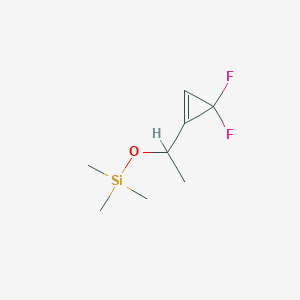![molecular formula C24H26F2N4O3 B2453052 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea CAS No. 1207055-14-8](/img/structure/B2453052.png)
1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea is a useful research compound. Its molecular formula is C24H26F2N4O3 and its molecular weight is 456.494. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Chemical Synthesis and Drug Design
Chemical Synthesis and Intermediates : The compound is involved in the synthesis of 1,2-oxazines and related compounds, crucial in the field of chemical synthesis. These compounds have broad applications, including their role as chiral synthons and their potential involvement in various chemical reactions (Sainsbury, 1991).
Biological Importance of Furan Derivatives : Furan derivatives, a part of the compound's structure, are significant in drug design. They play a crucial role as structural units in bioactive molecules, emphasizing their medicinal chemistry importance, particularly in the design of antiviral, antitumor, and antimycobacterial drugs (Ostrowski, 2022).
Urea Moiety in Drug Design : The urea moiety, part of the compound's structure, is noted for its unique hydrogen bonding capabilities, making it a significant functional group in drug-target interactions. It's widely incorporated in small molecules displaying a range of bioactivities, and its presence is critical in modulating selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules in drug design (Jagtap et al., 2017).
Applications in Biosensors and Analytical Chemistry
Urea in Biosensors : Urea, as part of the compound's structure, plays a significant role in the development of biosensors designed to detect and quantify urea concentrations. These biosensors are crucial in diagnosing various critical diseases and are important in fields like fisheries, dairy, and agriculture (Botewad et al., 2021).
Piperazine Derivatives in Therapeutics : Piperazine derivatives are prominent in therapeutic applications, found in various well-known drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antidepressant, anticancer, and anti-inflammatory properties. Slight modifications in the substitution pattern on the piperazine nucleus significantly influence the medicinal potential of the resultant molecules (Rathi et al., 2016).
Applications in Environmental Chemistry and Material Science
Biomass Conversion to Furan Derivatives : The compound's furan component is crucial in converting plant biomass into valuable furan derivatives, providing sustainable alternatives to non-renewable hydrocarbon sources. These derivatives have potential applications in producing monomers, polymers, fuels, solvents, pharmaceuticals, and pesticides (Chernyshev et al., 2017).
Urea as a Hydrogen Carrier : The urea part of the compound is explored as a hydrogen carrier, offering a potential solution for safe, sustainable, and long-term energy supply. Its non-toxic, stable nature makes it an excellent candidate for transport and storage, playing a vital role in future hydrogen economy scenarios (Rollinson et al., 2011).
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F2N4O3/c1-32-18-9-7-17(8-10-18)29-11-13-30(14-12-29)21(22-6-3-15-33-22)16-27-24(31)28-23-19(25)4-2-5-20(23)26/h2-10,15,21H,11-14,16H2,1H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBVUZFAYLAVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)NC3=C(C=CC=C3F)F)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2452972.png)
![2-[2,2-Dimethylpropyl-[(2-methyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2452973.png)
![1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2452975.png)
![N-(4-acetylphenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2452976.png)
![methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2452977.png)
![6-Oxaspiro[2.5]octane-2-sulfonyl chloride](/img/structure/B2452978.png)




![2-[[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2452989.png)

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2452992.png)